![molecular formula C11H21NO3 B039367 Tert-butyl 3-(hydroxymethyl)piperidine-1-carboxylate CAS No. 116574-71-1](/img/structure/B39367.png)
Tert-butyl 3-(hydroxymethyl)piperidine-1-carboxylate
Overview
Description
Tert-butyl 3-(hydroxymethyl)piperidine-1-carboxylate is a chemical compound with the molecular formula C11H21NO3 . It is often used as an intermediate in the synthesis of other complex molecules .
Synthesis Analysis
The synthesis of Tert-butyl 3-(hydroxymethyl)piperidine-1-carboxylate typically involves multi-step reactions starting from readily available piperidine or piperidin-4-ylmethanol derivatives. For instance, it was synthesized from piperidin-4-ylmethanol through three steps including acylation, sulfonation, and substitution .Molecular Structure Analysis
The molecular structure of Tert-butyl 3-(hydroxymethyl)piperidine-1-carboxylates has been elucidated using various spectroscopic and crystallographic techniques . The InChIKey of the compound is OJCLHERKFHHUTB-UHFFFAOYSA-N .Chemical Reactions Analysis
These compounds participate in various chemical reactions, serving as intermediates for further chemical transformations . For example, efficient and practical asymmetric syntheses of related compounds have been developed for the synthesis of nociceptin antagonists, demonstrating the versatility of these molecules in synthetic organic chemistry .Physical And Chemical Properties Analysis
The physical properties of Tert-butyl 3-(hydroxymethyl)piperidine-1-carboxylate include a density of 1.1±0.1 g/cm3, boiling point of 308.0±15.0 °C at 760 mmHg, and a flash point of 140.1±20.4 °C . It has a molecular weight of 215.29 g/mol .Scientific Research Applications
Synthesis of Biologically Active Compounds
This compound can be used as a starting material in the synthesis of biologically active compounds. For instance, it can be used to synthesize Indiacens A and B, which are natural prenyl indole derivatives . These derivatives have been found to possess anticancer, anti-inflammatory, antinociceptive, antipsychotic, analgesic, cytotoxic, and 5-lipoxygenase inhibitory activities .
Use in PROTAC Development
Tert-butyl 4-(4-(hydroxymethyl)phenyl)piperidine-1-carboxylate, a similar compound, has been used as a semi-flexible linker in PROTAC (Proteolysis Targeting Chimera) development for targeted protein degradation . It’s plausible that Tert-butyl 3-(hydroxymethyl)piperidine-1-carboxylate could have similar applications.
Role in Energy Production
This compound may play a role in energy production processes. It’s involved in generating proton motive force, which is used to produce ATP and perform a myriad of other functions .
Research on Mycobacterium Tuberculosis
The compound is essential for the long-term survival of Mycobacterium tuberculosis (Mtb), the causative organism of tuberculosis (TB), under the hypoxic conditions present within infected granulomas .
Chemical Synthesis
Tert-butyl 3-(hydroxymethyl)piperidine-1-carboxylate can be used in chemical synthesis processes. For example, it can be used in the synthesis of tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate .
Safety And Hazards
Future Directions
Tert-butyl 3-(hydroxymethyl)piperidine-1-carboxylate can be used as a key intermediate in the synthesis of various other compounds. For example, it has been used in the synthesis of 1-alkyloxy-2-methoxy-4-nitrobenzene fragments, which are potent human glutaminyl cyclase inhibitors . This suggests potential applications in the development of new therapeutic agents.
properties
IUPAC Name |
tert-butyl 3-(hydroxymethyl)piperidine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO3/c1-11(2,3)15-10(14)12-6-4-5-9(7-12)8-13/h9,13H,4-8H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJCLHERKFHHUTB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60377169 | |
Record name | tert-Butyl 3-(hydroxymethyl)piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60377169 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 3-(hydroxymethyl)piperidine-1-carboxylate | |
CAS RN |
116574-71-1 | |
Record name | tert-Butyl 3-(hydroxymethyl)piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60377169 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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